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molecular formula C6H9LaO6 B1196826 Lanthanum acetate CAS No. 917-70-4

Lanthanum acetate

Cat. No. B1196826
M. Wt: 316.04 g/mol
InChI Key: JLRJWBUSTKIQQH-UHFFFAOYSA-K
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Patent
US08585928B1

Procedure details

In one embodiment for the synthesis of (La,K,□)2Nb2(O,□)7 (OH)2; (□=vacancies) (1), lanthanum acetate (0.42 g, 1.35 mmol) is dissolved in 4 grams of DI water by stirring in a 23 ml Teflon cup for a Parr reactor, which is a closed-cell reactor suitable for use in hydrothermal synthesis. Other reaction vessels or reactors that are suitable for use for reactions conducted under pressure and at elevated temperatures may be used. Potassium citrate, tribasic (0.44 g, 1.35 mmol) is dissolved in 3 grams of DI water and added dropwise to the lanthanum acetate solution. A thick white precipitate of lanthanum citrate is formed immediately. The pH at this point is 8.4. Thirty drops of potassium hydroxide solution (4 molar) is added, and the precipitate redissolves after about 20 drops. K8[Nb6O19].16H2O (0.33 g, 1.35 mmol Nb) is dissolved in 2 grams of water and added to the solution in the Parr reactor. Alternatively, the K8[Nb6O19].16H2O can be dissolved directly in the lanthanum citrate solution. The final pH is recorded at 12.7. The reactor is closed in its steel casing and heated in a 225° C. box furnace for 3-4 days. A white crystalline powder is collected (approximately 0.8 grams; around 100% yield) by vacuum filtration and washing with DI water and then methanol. ˜2.5% weight loss by TGA analysis (calculated=3%) Compositional analysis for (La1.7K0.1□0.2)Nb2(O6.6□0.4)(OH)2 (FW=565.8). Calculated (from formula derived from X-ray data): 41.8% La, 32.9% Nb, 0.69% K. Experimental: 40.2% La, 30.0% Nb, 0.82% K.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Potassium citrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[La+3:5].C([O-])(=O)C.C([O-])(=O)C.[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[K+].[K+].[K+]>O>[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[La+3:5] |f:0.1.2.3,4.5.6.7,9.10|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.42 g
Type
reactant
Smiles
C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
Name
Quantity
4 g
Type
solvent
Smiles
O
Step Two
Name
Teflon
Quantity
23 mL
Type
reactant
Smiles
Step Three
Name
Potassium citrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[K+].[K+].[K+]
Name
Quantity
3 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In one embodiment for the synthesis of (La,K,□)2Nb2(O,□)7 (OH)2
CUSTOM
Type
CUSTOM
Details
in hydrothermal synthesis
CUSTOM
Type
CUSTOM
Details
Other reaction vessels or reactors that

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[La+3]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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